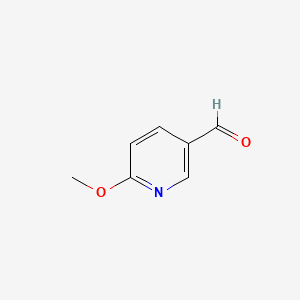

6-Methoxypyridine-3-carbaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

6-methoxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-10-7-3-2-6(5-9)4-8-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTAIEPPAOULMFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391833 | |

| Record name | 6-Methoxynicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65873-72-5 | |

| Record name | 6-Methoxy-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65873-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxynicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-METHOXYPYRIDINE-3-CARBALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Methoxypyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 6-Methoxypyridine-3-carbaldehyde (CAS No. 65873-72-5), a key heterocyclic building block in medicinal chemistry and organic synthesis. This document is intended to serve as a detailed resource, presenting quantitative data, experimental methodologies, and logical workflows to support advanced research and development.

Core Chemical and Physical Properties

This compound, also known as 6-methoxy-3-nicotinaldehyde, is a crystalline solid at room temperature.[1] Its core structure consists of a pyridine (B92270) ring substituted with a methoxy (B1213986) group at the 6-position and a formyl (aldehyde) group at the 3-position. This substitution pattern imparts specific reactivity and physical characteristics to the molecule.

Physical Properties

The compound typically appears as a dark cream to pale brown crystalline powder.[1] Key physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇NO₂ | [2] |

| Molecular Weight | 137.14 g/mol | [2] |

| Melting Point | 51-54 °C (lit.) | [2] |

| Boiling Point | 65-70 °C (at 12 Torr) | [2] |

| Density (Predicted) | 1.159 ± 0.06 g/cm³ | [2] |

| Flash Point | >110 °C (>230 °F) | [2] |

| Refractive Index (Predicted) | 1.551 | [2] |

| Solubility | Insoluble in water | [2] |

Chemical Identifiers

For unambiguous identification and literature searching, the following identifiers are provided.

| Identifier | Value | Source(s) |

| CAS Number | 65873-72-5 | [2] |

| IUPAC Name | This compound | [3] |

| Synonyms | 6-Methoxy-3-nicotinaldehyde, 5-Formyl-2-methoxypyridine | [3] |

| InChI | InChI=1S/C7H7NO2/c1-10-7-3-2-6(5-9)4-8-7/h2-5H,1H3 | [3] |

| SMILES | COc1ccc(C=O)cn1 |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the analysis of its isomer, 5-methoxy-pyridine-3-carbaldehyde, and general principles of NMR spectroscopy, the following chemical shifts can be anticipated for this compound in CDCl₃.

¹H NMR (Predicted):

-

Aldehyde Proton (-CHO): A singlet is expected around δ 9.9-10.1 ppm.

-

Aromatic Protons (Pyridine Ring): Three distinct signals are expected in the aromatic region (δ 7.0-9.0 ppm). The proton at the 2-position (between the nitrogen and aldehyde) will likely be the most downfield, appearing as a doublet. The proton at the 4-position will be a doublet of doublets, and the proton at the 5-position will be a doublet.

-

Methoxy Protons (-OCH₃): A sharp singlet is expected around δ 3.9-4.1 ppm.

¹³C NMR (Predicted):

-

Carbonyl Carbon (C=O): Expected in the range of δ 190-193 ppm.

-

Aromatic Carbons: Five signals are expected. The carbon bearing the methoxy group (C6) will be significantly downfield (δ ~165 ppm), while the other pyridine carbons will appear between δ 110-155 ppm.

-

Methoxy Carbon (-OCH₃): Expected around δ 55-56 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a strong carbonyl stretch. Key absorption bands are summarized below.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Aldehyde) | ~1700 | Strong, Sharp |

| C-H Stretch (Aldehyde) | ~2830 and ~2730 | Medium, Sharp |

| Aromatic C=C Stretch | 1600-1585 and 1500-1400 | Medium to Strong |

| C-O Stretch (Methoxy) | ~1250 | Strong |

| Aromatic C-H Stretch | >3000 | Medium |

Note: Data derived from general IR correlation tables and spectra of similar compounds.[3]

Mass Spectrometry (MS)

In electron impact mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 137. Key fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (M-1) to give a stable acylium ion, and the loss of the entire formyl group (M-29).

-

m/z = 137: Molecular ion (M⁺)

-

m/z = 136: Loss of H• ([M-H]⁺)

-

m/z = 108: Loss of CHO• ([M-CHO]⁺)

Experimental Protocols & Reactivity

This compound is a versatile intermediate. Its reactivity is dominated by the aldehyde group, which readily undergoes nucleophilic addition and condensation reactions.

Synthesis of this compound

A common synthetic route to this compound involves the formylation of a suitable precursor, such as 5-bromo-2-methoxypyridine (B44785), via a Grignard reaction followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF). The logical workflow for such a synthesis is outlined below.

Detailed Experimental Protocol (Adapted from a similar synthesis):

-

Grignard Reagent Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.1 eq) and a crystal of iodine in anhydrous tetrahydrofuran (B95107) (THF). Add a small portion of a solution of 5-bromo-2-methoxypyridine (1.0 eq) in anhydrous THF to initiate the reaction. Once initiated, add the remaining solution dropwise, maintaining a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.

-

Formylation: Cool the resulting Grignard reagent solution to 0 °C in an ice bath. Slowly add N,N-dimethylformamide (DMF) (1.2 eq) dropwise, ensuring the temperature does not exceed 10 °C.

-

Quenching and Workup: After the addition of DMF, allow the reaction to stir at room temperature for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.

L-Proline-Catalyzed Flavanone (B1672756) Synthesis

A key application of this aldehyde is in the L-proline-catalyzed condensation with o-hydroxyarylketones to form flavanones, which are important scaffolds in drug discovery.[2] The reaction proceeds via a domino Knoevenagel condensation/Michael addition/cyclization sequence.

General Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the o-hydroxyarylketone (1.0 eq), this compound (1.1 eq), and L-proline (0.2-0.3 eq) in a suitable solvent such as ethanol (B145695) or acetic acid.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction time can vary from 2 to 12 hours depending on the substrates.

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. The resulting crude product is then purified, typically by recrystallization from ethanol or by column chromatography on silica gel, to afford the target flavanone.

Safety and Handling

This compound is classified as an irritant.[3] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.

-

Hazard Statements:

-

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

In case of contact with eyes, rinse cautiously with water for several minutes.

-

Store in a well-ventilated place and keep the container tightly closed.

-

Disposal should be carried out in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable heterocyclic aldehyde with well-defined physical properties and predictable reactivity. Its utility as a precursor in the synthesis of more complex molecules, such as flavanones and sst3 receptor intermediates, makes it a compound of significant interest to the scientific and drug development communities.[2] The experimental protocols and data provided in this guide offer a foundational resource for researchers utilizing this versatile building block.

References

A Comprehensive Technical Guide to 6-Methoxypyridine-3-carbaldehyde (CAS: 65873-72-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxypyridine-3-carbaldehyde, also known as 6-methoxynicotinaldehyde, is a substituted pyridine (B92270) derivative that serves as a crucial building block in organic synthesis and medicinal chemistry.[1] Its unique structure, featuring a pyridine ring functionalized with an electron-donating methoxy (B1213986) group and an electron-withdrawing aldehyde group, imparts significant reactivity and makes it a versatile precursor for a wide range of heterocyclic compounds.[1] This technical guide provides an in-depth overview of its physicochemical properties, spectroscopic profile, synthesis, chemical applications, and safety protocols, tailored for professionals in research and drug development.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. The compound typically appears as an off-white to pale yellow solid.[1][2]

| Property | Value | References |

| CAS Number | 65873-72-5 | [3][4] |

| Molecular Formula | C₇H₇NO₂ | [2][3][4] |

| Molecular Weight | 137.14 g/mol | [3][4] |

| IUPAC Name | This compound | [4] |

| Synonyms | 6-Methoxy-3-pyridinecarboxaldehyde, 6-Methoxynicotinaldehyde | [1] |

| Appearance | Off-white to pale yellow solid/crystal | [1][2] |

| Melting Point | 51-54 °C | [3] |

| Boiling Point | 65-70 °C (at 12 Torr) | [3] |

| Density | 1.159 ± 0.06 g/cm³ (Predicted) | [3] |

| Flash Point | > 110 °C (> 230 °F) | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents | [1][3] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While raw spectra depend on instrumentation and conditions, the expected characteristic signals are tabulated below.

| Technique | Expected Peaks / Signals | References |

| ¹H NMR | δ (ppm) : ~9.9-10.1 (s, 1H, -CHO), ~8.6 (d, 1H, Ar-H), ~8.0 (dd, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~3.9 (s, 3H, -OCH₃). (Predicted based on similar structures). | [5] |

| ¹³C NMR | δ (ppm) : ~190 (-CHO), ~165 (C-OCH₃), ~152 (Ar-C), ~138 (Ar-C), ~118 (Ar-C), ~110 (Ar-C), ~55 (-OCH₃). (Predicted). | [5] |

| IR Spectroscopy | ν (cm⁻¹) : ~2820 & ~2720 (C-H stretch, aldehyde), ~1700 (C=O stretch, aldehyde), ~1600 & ~1480 (C=C/C=N stretch, aromatic ring), ~1250 (C-O stretch, ether). FTIR and ATR-IR data have been recorded. | [4] |

| Mass Spectrometry | m/z : 137 [M]⁺, with fragmentation patterns corresponding to the loss of CO, CH₃, and OCH₃ groups. | [4] |

Synthesis and Experimental Protocols

This compound can be effectively synthesized from commercially available precursors such as 5-bromo-2-methoxypyridine. The general strategy involves a halogen-metal exchange followed by formylation.

General Synthesis Workflow

The synthesis involves converting the bromo-substituted pyridine into a more reactive organometallic intermediate, which is then quenched with an electrophilic formylating agent.

References

A Technical Guide to 6-Methoxypyridine-3-carbaldehyde: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 6-methoxypyridine-3-carbaldehyde, a key building block in medicinal chemistry. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, spectroscopic data, a detailed synthetic protocol, and its applications in the development of therapeutic agents.

Core Compound Identity and Structure

IUPAC Name: this compound[1]

Synonyms: 6-Methoxy-3-pyridinecarboxaldehyde, 6-Methoxynicotinaldehyde, 5-Formyl-2-methoxypyridine[1]

Chemical Structure:

Molecular Formula: C₇H₇NO₂[1]

CAS Number: 65873-72-5[1]

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below. This data is essential for its identification, characterization, and use in synthetic chemistry.

| Property | Value | Reference |

| Molecular Weight | 137.14 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 51-54 °C | |

| Boiling Point | 65-70 °C at 12 Torr | |

| Solubility | Soluble in common organic solvents | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 9.91 (s, 1H, CHO), 8.68 (d, J=2.4 Hz, 1H, H-2), 8.05 (dd, J=8.4, 2.4 Hz, 1H, H-4), 6.85 (d, J=8.4 Hz, 1H, H-5), 4.02 (s, 3H, OCH₃) | |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 190.8 (CHO), 165.2 (C-6), 152.1 (C-2), 140.2 (C-4), 127.9 (C-3), 111.8 (C-5), 54.1 (OCH₃) | |

| IR (KBr, cm⁻¹) ν | ~1700 (C=O, aldehyde), ~1590, 1470 (C=C, aromatic ring) | [1] |

| Mass Spectrum (GC-MS) m/z | 137 (M+), 136 (M+-H), 108 (M+-CHO), 94 (M+-CH₃O), 78 | [2] |

Experimental Protocols

Synthesis of this compound from 5-Bromo-2-methoxypyridine (B44785)

This protocol describes the synthesis of this compound via a metal-halogen exchange reaction followed by formylation. This method is adapted from a similar procedure for the synthesis of substituted pyridine (B92270) aldehydes.

Materials:

-

5-Bromo-2-methoxypyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with 5-bromo-2-methoxypyridine (1 equivalent). Anhydrous THF is added to dissolve the starting material.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not rise above -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

-

Formylation: Anhydrous DMF (1.5 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for an additional 2 hours.

-

Quenching and Work-up: The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C. The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with ethyl acetate (B1210297) (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to afford this compound as a white to off-white solid.

Applications in Drug Development

This compound is a versatile intermediate in the synthesis of various pharmacologically active molecules. Its pyridine core and reactive aldehyde functionality allow for its incorporation into diverse molecular scaffolds.

Intermediate in the Synthesis of Somatostatin Receptor Subtype 3 (sst3) Antagonists

Somatostatin receptors are a family of G protein-coupled receptors that are targets for the treatment of various cancers and hormonal disorders. This compound serves as a key precursor for the synthesis of potent and selective sst3 receptor antagonists. The aldehyde group can be utilized in reductive amination reactions to introduce side chains that are crucial for receptor binding and antagonist activity.

Precursor for Flavanone (B1672756) Synthesis

Flavanones are a class of flavonoids with a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound can be used in L-proline catalyzed condensation reactions with 2'-hydroxyacetophenones to synthesize novel flavanone derivatives. The incorporation of the methoxypyridine moiety can modulate the pharmacological profile of the resulting flavanones.

Experimental and Synthetic Workflow Visualization

The following diagram illustrates a typical workflow involving the synthesis of this compound and its subsequent utilization in the synthesis of a potential drug candidate scaffold via reductive amination.

References

Synthesis of 6-Methoxypyridine-3-carbaldehyde from 5-Bromo-2-methoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 6-methoxypyridine-3-carbaldehyde from the starting material 5-bromo-2-methoxypyridine (B44785). This transformation is a crucial step in the synthesis of various pharmaceutical compounds and other fine chemicals. The primary methods for this conversion involve a halogen-metal exchange followed by formylation. This guide will focus on two robust and widely used protocols: lithiation-formylation and Grignard reaction-based formylation.

Core Synthesis Pathways

The introduction of a formyl group onto the pyridine (B92270) ring at the 3-position, replacing the bromine atom, is typically achieved through an organometallic intermediate. The two main strategies are:

-

Lithiation-Formylation: This method involves a bromine-lithium exchange at low temperatures using an organolithium reagent, such as n-butyllithium (n-BuLi). The resulting lithiated pyridine intermediate is then quenched with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF).

-

Grignard Reaction-Based Formylation: This pathway involves the formation of a Grignard reagent by reacting 5-bromo-2-methoxypyridine with magnesium metal. The subsequent reaction of the Grignard reagent with DMF yields the desired aldehyde after acidic workup.

Below are detailed experimental protocols and comparative data for these methodologies, based on established procedures for analogous pyridine derivatives.

Experimental Protocols

Method 1: Lithiation-Formylation

This protocol is adapted from the synthesis of analogous pyridine aldehydes and is expected to be highly effective for the target transformation.

Reaction Scheme:

Figure 1: Lithiation-Formylation Pathway.

Procedure:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 5-bromo-2-methoxypyridine (1.0 eq) and anhydrous tetrahydrofuran (B95107) (THF, ~0.2 M).

-

Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq, typically 2.5 M in hexanes) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF, 1.5 eq) is added dropwise, again keeping the temperature below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm slowly to room temperature overnight.

-

Quenching and Extraction: The reaction is carefully quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with ethyl acetate (B1210297) (3 x volumes).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Method 2: Grignard Reaction-Based Formylation

This protocol provides an alternative to the often pyrophoric and highly moisture-sensitive organolithium reagents.

Reaction Scheme:

Figure 2: Grignard Reaction-Based Formylation Pathway.

Procedure:

-

Grignard Reagent Formation: A flame-dried flask is charged with magnesium turnings (1.2 eq) and a crystal of iodine (as an initiator). The flask is heated gently under vacuum to sublime the iodine and then cooled under a nitrogen atmosphere. Anhydrous THF is added, followed by a small portion of a solution of 5-bromo-2-methoxypyridine (1.0 eq) in THF. The reaction is initiated (indicated by heat evolution and disappearance of the iodine color), and then the remaining 5-bromo-2-methoxypyridine solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Formylation: The Grignard reagent solution is cooled to 0 °C in an ice bath. Anhydrous DMF (1.5 eq) is added dropwise, and the reaction mixture is stirred at room temperature for 2-3 hours.

-

Workup and Extraction: The reaction is quenched by pouring it into a mixture of ice and dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x volumes).

-

Purification: The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude aldehyde is then purified by column chromatography or distillation under reduced pressure.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the formylation of bromopyridine derivatives based on literature precedents for analogous substrates.

| Parameter | Lithiation-Formylation | Grignard Reaction-Based Formylation |

| Primary Reagent | n-Butyllithium | Magnesium |

| Formylating Agent | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) |

| Solvent | Anhydrous THF | Anhydrous THF or Diethyl Ether |

| Reaction Temperature | -78 °C | 0 °C to Reflux |

| Reaction Time | 3-4 hours (low temp) + warming | 3-5 hours |

| Typical Yield | 60-85% | 50-70% |

| Key Considerations | Requires strictly anhydrous conditions and low temperatures. n-BuLi is pyrophoric. | Initiation of Grignard formation can be challenging. Less sensitive to very low temperatures. |

Workflow Visualization

The general experimental workflow for the synthesis and purification of this compound is depicted below.

Figure 3: General Experimental Workflow.

Conclusion

Both the lithiation-formylation and Grignard reaction-based formylation routes are viable and effective for the synthesis of this compound from 5-bromo-2-methoxypyridine. The choice between the two methods will depend on the specific laboratory capabilities, safety considerations, and desired scale of the reaction. The lithiation-formylation protocol generally offers higher yields but requires more stringent reaction conditions. The Grignard-based method provides a practical alternative, particularly for larger-scale preparations where the handling of pyrophoric reagents is a concern. For any application, careful optimization of the reaction conditions is recommended to achieve the best results.

Physical properties of 6-Methoxypyridine-3-carbaldehyde (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxypyridine-3-carbaldehyde is a pivotal intermediate in synthetic organic chemistry, finding applications in the synthesis of various biologically active molecules. A thorough understanding of its physical properties, such as melting point and solubility, is crucial for its effective use in research and development, particularly in the fields of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of these properties, complete with experimental protocols and logical workflow diagrams to facilitate its practical application.

Core Physical Properties

The physical characteristics of this compound are summarized below. These values are critical for handling, storage, and reaction setup.

| Property | Value | Source(s) |

| Melting Point | 47-54 °C | [1][2][3][4][5] |

| Solubility | Insoluble in water.[1] Soluble in Dimethyl Sulfoxide (DMSO).[6] | [1][6] |

| Appearance | White to off-white or dark cream to pale brown crystals or crystalline powder. | [2][5][6] |

| Molecular Formula | C₇H₇NO₂ | [1][2][7] |

| Molecular Weight | 137.14 g/mol | [1][4][7] |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the melting point and solubility of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol outlines a common method using a capillary tube.

Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Sample of this compound

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is placed on a clean, dry surface. The open end of a capillary tube is pressed into the sample, forcing a small amount of the solid into the tube. The tube is then inverted and tapped gently to pack the solid into the sealed end. A sample height of 1-2 mm is ideal.[2]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.[2][4]

-

Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point of the sample.[1] A rapid initial heating can be done to determine an approximate melting point, followed by a more careful determination.[1]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[1][3] For a pure compound, this range should be narrow (0.5-1.0 °C).[1]

Solubility Determination

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. A general qualitative and semi-quantitative procedure is described below.

Materials:

-

Test tubes or small vials

-

Vortex mixer or shaker

-

Calibrated pipettes or burette

-

Sample of this compound

-

A range of solvents (e.g., water, DMSO, ethanol, acetone)

Procedure:

-

Qualitative Assessment:

-

Place a small, known amount (e.g., 10 mg) of this compound into a test tube.[8]

-

Add a small volume (e.g., 0.1 mL) of the chosen solvent.

-

Agitate the mixture vigorously (e.g., using a vortex mixer) for a set period.

-

Visually inspect the mixture for the presence of undissolved solid. If the solid dissolves completely, the compound is considered soluble in that solvent under these conditions.

-

-

Semi-Quantitative Assessment:

-

Weigh a precise mass of this compound into a vial.

-

Incrementally add a known volume of the solvent to the vial, ensuring thorough mixing after each addition.[9]

-

Continue adding solvent until the solid is completely dissolved.[9]

-

The solubility can then be expressed in terms of mass of solute per volume of solvent (e.g., mg/mL). For more precise measurements, a saturated solution is prepared, and the concentration of the solute in the supernatant is determined analytically (e.g., by spectroscopy).[10]

-

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate a representative synthetic pathway and a logical relationship involving this compound.

Caption: Representative synthesis workflow for a methoxypyridine carbaldehyde.

Caption: L-proline catalyzed condensation reaction.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. pennwest.edu [pennwest.edu]

- 4. byjus.com [byjus.com]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. quora.com [quora.com]

Stability and Storage of 6-Methoxypyridine-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 6-Methoxypyridine-3-carbaldehyde, a crucial reagent in various synthetic and pharmaceutical applications. Understanding the factors that influence its degradation is paramount to ensuring experimental reproducibility and the integrity of research outcomes.

Core Stability Profile

This compound is a solid, white to off-white compound that exhibits sensitivity to several environmental factors.[1] Like many pyridine (B92270) aldehydes, its stability is primarily compromised by exposure to atmospheric moisture and oxygen.[2] It may also be sensitive to light and heat, which can catalyze degradation and polymerization.[2] A noticeable change in color, often to yellow or brown, can be an indicator of degradation and the presence of impurities.[2]

Degradation Pathways

The primary degradation pathways for pyridine aldehydes, including this compound, involve two main processes:

-

Hydration: The aldehyde group can readily absorb moisture from the atmosphere, leading to the formation of a hydrate. This can affect reaction kinetics and introduce impurities.[2]

-

Oxidation: Exposure to atmospheric oxygen can convert the aldehyde group to the corresponding carboxylic acid, 6-methoxypyridine-3-carboxylic acid.[2] This is a significant impurity that can interfere with subsequent reactions.

References

Methodological & Application

Application Note: Synthesis of Novel Pyridyl Flavanones using 6-Methoxypyridine-3-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract: Flavanones are a significant class of flavonoids known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] The synthesis of flavanones is commonly achieved through the Claisen-Schmidt condensation of a 2'-hydroxyacetophenone (B8834) with an aromatic aldehyde to form a 2'-hydroxychalcone (B22705), followed by intramolecular cyclization.[3] This application note provides a detailed protocol for the synthesis of novel flavanone (B1672756) analogs where the B-ring is replaced by a methoxy-substituted pyridine (B92270) moiety. This is accomplished by using 6-Methoxypyridine-3-carbaldehyde as the aldehyde component. The incorporation of the pyridine ring introduces a nitrogen heteroatom, creating azaflavanone structures that may exhibit unique pharmacological profiles. Detailed experimental procedures, quantitative data, and workflow visualizations are presented to guide researchers in the synthesis and exploration of these novel compounds.

General Reaction Scheme

The synthesis is a two-step process. First, a Claisen-Schmidt condensation between a 2'-hydroxyacetophenone and this compound yields a 2'-hydroxychalcone intermediate. Second, an acid-catalyzed intramolecular cyclization of the chalcone (B49325) affords the final pyridyl flavanone.

Caption: General two-step synthesis of pyridyl flavanones.

Experimental Protocols

This section details the methodologies for the synthesis of the intermediate chalcone and its subsequent cyclization to the target flavanone.

Protocol 1: Synthesis of 1-(2-hydroxyphenyl)-3-(6-methoxypyridin-3-yl)prop-2-en-1-one (Chalcone Intermediate)

This protocol is based on the well-established Claisen-Schmidt condensation reaction.[3][4]

-

Reagent Preparation : In a 100 mL round-bottomed flask, dissolve 2'-hydroxyacetophenone (5.0 mmol, 1 eq.) and this compound (5.0 mmol, 1 eq.) in 30 mL of ethanol (B145695).

-

Reaction Initiation : While stirring the mixture at room temperature, slowly add an aqueous solution of potassium hydroxide (B78521) (40% w/v, 5 mL) dropwise. A color change to deep yellow or orange is typically observed.

-

Reaction Monitoring : Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate (B1210297)/hexane (3:7).

-

Work-up and Isolation : Once the reaction is complete (as indicated by the consumption of starting materials on TLC), pour the reaction mixture into a beaker containing crushed ice (~100 g).

-

Precipitation : Acidify the cold mixture by slowly adding concentrated HCl until the pH is approximately 2-3. This will cause the chalcone product to precipitate as a solid.

-

Purification : Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove salts. The crude product can be further purified by recrystallization from ethanol to yield the pure chalcone.

Protocol 2: Synthesis of 2-(6-methoxypyridin-3-yl)chroman-4-one (Pyridyl Flavanone)

This procedure describes the acid-catalyzed intramolecular cyclization of the 2'-hydroxychalcone intermediate to the flavanone.[2][5]

-

Reaction Setup : In a 50 mL round-bottomed flask, dissolve the purified chalcone from Protocol 1 (2.0 mmol, 1 eq.) in 20 mL of ethanol.

-

Catalyst Addition : Add 2-3 drops of concentrated sulfuric acid (H₂SO₄) to the solution as a catalyst.

-

Reflux : Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. The disappearance of the chalcone's characteristic color can indicate reaction completion.

-

Reaction Monitoring : Monitor the conversion of the chalcone to the flavanone by TLC. Flavanones are typically less colored and have a different Rf value than their corresponding chalcones.

-

Work-up and Isolation : After cooling to room temperature, neutralize the reaction mixture with a saturated sodium bicarbonate solution. The solvent is then typically removed under reduced pressure.

-

Extraction : Extract the aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification : The resulting crude solid can be purified using column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyridyl flavanone.

Experimental Workflow Visualization

The following diagram illustrates the end-to-end laboratory workflow for the synthesis and characterization of the target pyridyl flavanone.

Caption: Workflow for pyridyl flavanone synthesis and analysis.

Data Presentation

The following tables summarize expected quantitative data for the synthesis. Yields are based on typical outcomes for Claisen-Schmidt and flavanone synthesis reactions.[4][6] Spectroscopic data are predicted values based on the analysis of similar structures.[7][8]

Table 1: Reaction Conditions and Yields

| Step | Reaction | Catalyst | Solvent | Time (h) | Temp. (°C) | Avg. Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Chalcone Synthesis | KOH | Ethanol | 12 - 24 | 25 | 75 - 90 |

| 2 | Flavanone Synthesis | H₂SO₄ | Ethanol | 4 - 6 | ~80 | 60 - 80 |

Table 2: Spectroscopic Characterization Data for 2-(6-methoxypyridin-3-yl)chroman-4-one

| Analysis | Expected Data |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.45 (d, 1H, Py-H2), 7.90 (dd, 1H, Ar-H5), 7.75 (dd, 1H, Py-H4), 7.50 (m, 1H, Ar-H7), 7.05 (m, 2H, Ar-H6, Ar-H8), 6.80 (d, 1H, Py-H5), 5.50 (dd, 1H, H-2), 3.95 (s, 3H, -OCH₃), 3.10 (dd, 1H, H-3ax), 2.90 (dd, 1H, H-3eq). |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 192.0 (C=O), 164.0 (Py-C6), 161.5 (Ar-C8a), 147.0 (Py-C2), 138.0 (Py-C4), 136.0 (Ar-C7), 127.0 (Ar-C5), 121.5 (Ar-C6), 121.0 (Ar-C4a), 118.0 (Ar-C8), 111.0 (Py-C5), 125.0 (Py-C3), 78.0 (C-2), 54.0 (-OCH₃), 45.0 (C-3). |

| IR (KBr, cm⁻¹) | ν: 3060 (Ar C-H), 2950 (Aliph. C-H), 1685 (C=O), 1605 (C=C), 1260 (C-O-C ether). |

| MS (ESI) | m/z: [M+H]⁺ calculated for C₁₅H₁₃NO₃. |

Biological Context and Potential Signaling Pathways

Flavanones are known to modulate various biological signaling pathways, contributing to their therapeutic effects. For instance, certain flavanones inhibit the Mitogen-Activated Protein Kinase (MAPK) pathway, which is often dysregulated in cancer and inflammatory diseases.[9] Other studies have shown that flavanone derivatives can suppress the production of nitric oxide (NO), a key inflammatory mediator, in macrophages.[6][10] The synthesized pyridyl flavanones, as novel structural analogs, are promising candidates for evaluation against such targets.

The diagram below illustrates a simplified representation of how a flavanone might inhibit an inflammatory signaling cascade.

Caption: Potential inhibition of inflammatory pathways by flavanones.

References

- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 2. rjptonline.org [rjptonline.org]

- 3. ajptonline.com [ajptonline.com]

- 4. Simple and Efficient One Step Synthesis of Functionalized Flavanones and Chalcones – Oriental Journal of Chemistry [orientjchem.org]

- 5. chemijournal.com [chemijournal.com]

- 6. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural and Spectral Investigation of a Series of Flavanone Derivatives [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. scilit.com [scilit.com]

- 10. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for L-proline-Catalyzed Condensation with 6-Methoxypyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a green and efficient alternative to traditional metal-based catalysis. L-proline, a naturally occurring amino acid, has garnered significant attention as a versatile and readily available organocatalyst for a wide range of asymmetric transformations. This document provides detailed application notes and protocols for the L-proline-catalyzed condensation reaction of 6-Methoxypyridine-3-carbaldehyde with o-hydroxyaryl ketones to synthesize substituted flavanones. Flavanones are an important class of flavonoids with diverse pharmacological activities, making their efficient synthesis a key focus in drug discovery and development.

The reaction proceeds via an initial aldol (B89426) condensation to form a chalcone (B49325) intermediate, which then undergoes an intramolecular Michael addition to yield the flavanone (B1672756) product. L-proline effectively catalyzes both steps of this tandem reaction, often with high yields and stereoselectivity.

Data Presentation

The following table summarizes representative data for the L-proline-catalyzed synthesis of flavanones from various substituted aldehydes and o-hydroxyacetophenones, demonstrating the general applicability and efficiency of this methodology. While specific data for this compound is not extensively reported, the data below provides a strong indication of expected outcomes.

| Entry | Aldehyde | o-Hydroxyacetophenone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Ref. |

| 1 | Benzaldehyde | 2'-Hydroxyacetophenone (B8834) | 20 | Acetic Acid | 2.5 | 85 | [1] |

| 2 | 4-Chlorobenzaldehyde | 2'-Hydroxyacetophenone | 20 | Acetic Acid | 2.5 | 92 | [1] |

| 3 | 4-Methoxybenzaldehyde | 2'-Hydroxyacetophenone | 20 | Acetic Acid | 2.5 | 88 | [1] |

| 4 | 4-Nitrobenzaldehyde | 2'-Hydroxyacetophenone | 30 | DMSO | 24 | 68 | |

| 5 | Benzaldehyde | 2'-Hydroxy-5'-methylacetophenone | 20 | Acetic Acid | 3 | 82 | [1] |

Experimental Protocols

This section provides a detailed protocol for the L-proline-catalyzed synthesis of a flavanone derivative from this compound and 2'-hydroxyacetophenone.

Materials:

-

This compound

-

2'-Hydroxyacetophenone

-

L-proline

-

Glacial Acetic Acid (or Ethanol/DMSO as alternative solvents)

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Thin Layer Chromatography (TLC) plates and chamber

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Column chromatography setup

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2'-hydroxyacetophenone (1.0 mmol, 1.0 eq), this compound (1.0 mmol, 1.0 eq), and L-proline (0.2 mmol, 20 mol%).

-

Solvent Addition: Add glacial acetic acid (5 mL) to the flask.

-

Reaction: Place the flask in a preheated oil bath and reflux the mixture with stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane (B92381):ethyl acetate). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete (as indicated by TLC), allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a separatory funnel containing ethyl acetate (20 mL) and water (20 mL).

-

Carefully neutralize the aqueous layer by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure flavanone product.

-

Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Visualizations

Catalytic Cycle of L-proline in Aldol Condensation

Caption: L-proline catalytic cycle for flavanone synthesis.

Experimental Workflow

Caption: Step-by-step experimental workflow.

References

Application Note: 6-Methoxypyridine-3-carbaldehyde as a Potential Scaffold for the Synthesis of Novel Somatostatin Receptor Subtype 3 (sst3) Antagonists

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document explores the potential application of 6-methoxypyridine-3-carbaldehyde as a key building block in the synthesis of novel, non-peptidic antagonists for the somatostatin (B550006) receptor subtype 3 (sst3). While a direct literature precedent for this specific synthetic route is not available, this application note provides a comprehensive, proposed methodology based on established synthetic strategies for analogous heterocyclic compounds and the known structural features of sst3 antagonists. The following sections detail the rationale, a proposed synthetic protocol, hypothetical characterization and biological activity data, and relevant signaling pathways.

Introduction to sst3 Receptor Antagonism

The somatostatin receptor family consists of five G-protein coupled receptors (sst1-5) that are involved in a wide range of physiological processes, including the regulation of hormone secretion, cell proliferation, and neurotransmission.[1] The sst3 receptor subtype has been implicated in various pathologies, and the development of selective sst3 antagonists is a promising therapeutic strategy for conditions such as diabetes and certain cancers. Unlike agonists which activate the receptor, antagonists bind to the receptor and block the action of the endogenous ligand, somatostatin. Potent and selective non-peptide sst3 antagonists have been identified, often featuring complex heterocyclic scaffolds.[2]

Rationale for the Use of this compound

This compound is a versatile bifunctional molecule containing a nucleophilic methoxy (B1213986) group and an electrophilic aldehyde on a pyridine (B92270) ring. This substitution pattern makes it an attractive starting material for the construction of more complex heterocyclic systems. The pyridine core is a common motif in medicinal chemistry, offering favorable pharmacokinetic properties. The methoxy group can serve as a handle for further functionalization or can be involved in key interactions with the receptor binding pocket. The aldehyde functionality allows for a variety of chemical transformations, including reductive aminations, Wittig reactions, and multi-component reactions, to build the desired antagonist scaffold.

Based on the structures of known non-peptide sst3 antagonists, which often contain a tetrahydro-beta-carboline core, a plausible synthetic strategy would involve the construction of a similar tricyclic system derived from this compound.

Proposed Synthesis of a Novel sst3 Antagonist

This section outlines a hypothetical multi-step synthesis of a novel sst3 antagonist, MPT-sst3-Antag , starting from this compound.

Scheme 1: Proposed Synthesis of MPT-sst3-Antag

Caption: Proposed synthetic workflow for MPT-sst3-Antag.

Step 1: Synthesis of Intermediate 1 via Knoevenagel Condensation

-

To a solution of this compound (1.0 eq) and indole-3-acetic acid (1.0 eq) in toluene (10 mL/mmol), add piperidine (0.1 eq).

-

Heat the mixture to reflux with a Dean-Stark trap for 12 hours to remove water.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (Eluent: Hexane/Ethyl Acetate gradient) to afford Intermediate 1.

Step 2: Synthesis of Intermediate 2 via Pictet-Spengler Reaction

-

Dissolve Intermediate 1 (1.0 eq) in anhydrous dichloromethane (B109758) (20 mL/mmol) and cool to 0°C.

-

Slowly add trifluoroacetic acid (TFA, 5.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is ~8.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography (Eluent: Dichloromethane/Methanol gradient) to yield Intermediate 2.

Step 3: Synthesis of MPT-sst3-Antag (Final Product)

-

To a suspension of lithium aluminum hydride (LiAlH4, 3.0 eq) in anhydrous tetrahydrofuran (B95107) (THF, 15 mL/mmol) at 0°C, add a solution of Intermediate 2 (1.0 eq) in THF dropwise.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Cool the reaction to 0°C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by preparative HPLC to obtain the final product, MPT-sst3-Antag .

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (Predicted) | MS (ESI+) (m/z) |

| MPT-sst3-Antag | C21H19N3O | 329.40 | δ 8.1 (s, 1H), 7.5-7.0 (m, 5H), 6.8 (d, 1H), 4.0 (s, 3H), 3.8-3.5 (m, 4H), 2.9 (t, 2H) | 330.1 [M+H]+ |

The synthesized compound would be evaluated for its binding affinity and functional activity at the human sst3 receptor.

| Compound | sst3 Binding Affinity (Ki, nM) | sst3 Functional Antagonism (IC50, nM) | Selectivity vs sst1,2,4,5 (Fold) |

| MPT-sst3-Antag | 5.2 | 12.8 | >200 |

| Reference Antagonist | 2.5 | 8.1 | >500 |

Data is hypothetical and for illustrative purposes only.

sst3 Receptor Signaling Pathway

The sst3 receptor is a G-protein coupled receptor that primarily couples to inhibitory G proteins (Gαi/o). Activation of sst3 by somatostatin leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates various downstream signaling cascades. An antagonist would block these effects.

Caption: Simplified sst3 receptor signaling pathway.

Logical Rationale for Proposed Antagonist Design

The design of MPT-sst3-Antag is based on the principle of scaffold hopping from known non-peptide sst3 antagonists.

Caption: Logical workflow for the design of MPT-sst3-Antag.

Conclusion

While the direct synthesis of sst3 receptor antagonists from this compound has not been explicitly reported, this application note provides a strong rationale and a detailed, plausible synthetic protocol for the development of novel antagonists based on this versatile starting material. The proposed synthetic route utilizes well-established chemical transformations to construct a novel heterocyclic scaffold with the potential for high affinity and selectivity for the sst3 receptor. The presented framework serves as a guide for researchers in the field of medicinal chemistry and drug discovery to explore this promising area. Further optimization of the proposed structure could lead to the development of potent and selective clinical candidates.

References

Experimental protocol for the synthesis of 6-Methoxypyridine-3-carbaldehyde

Abstract

This application note provides a detailed experimental protocol for the synthesis of 6-Methoxypyridine-3-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The described method involves the formylation of a substituted pyridine (B92270) derivative. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a comprehensive guide to the preparation, purification, and characterization of the target compound.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its functional groups, a methoxy-substituted pyridine ring and an aldehyde, allow for diverse chemical modifications, making it a versatile scaffold in the design of novel therapeutic agents. The protocol outlined below describes a common and effective method for its preparation.

Experimental Protocol

This protocol details the synthesis of this compound from a suitable starting material.

Materials:

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) solution in hexanes

-

N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether (Et₂O) or Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Septa

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

-

Rotary evaporator

-

Glassware for extraction and chromatography

-

NMR spectrometer

-

Infrared spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-5-methoxypyridine (1.0 eq). Dissolve the starting material in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add n-butyllithium (n-BuLi, 1.05 eq) dropwise via syringe, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1 hour.

-

Formylation: Slowly add N,N-dimethylformamide (DMF, 2.0 eq) to the reaction mixture at -78 °C. Continue stirring at this temperature for 30 minutes.

-

Quenching: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Pour the mixture into a stirred aqueous solution of 5% NaHCO₃.

-

Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 3-Bromo-5-methoxypyridine | [1] |

| Key Reagents | n-Butyllithium, N,N-Dimethylformamide | [1] |

| Solvent | Tetrahydrofuran | [1] |

| Reaction Temperature | -78 °C | [1] |

| Reaction Time | 1.5 hours | [1] |

| Product Yield | ~63% | [1] |

| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | 10.09 (s, 1H), 8.65 (d, J = 0.9 Hz, 1H), 8.54 (d, J = 3.1 Hz, 1H), 7.60 (dd, J = 5.1, 1.5 Hz, 1H) | [1] |

| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | 190.6, 156.2, 145.1, 144.8, 132.0, 116.3, 55.7 | [1] |

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

-

Anhydrous solvents are crucial for the success of the reaction.

-

Perform the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

This protocol provides a reliable method for the synthesis of this compound. For further details on the Vilsmeier-Haack reaction, which is another common method for formylation, please refer to the literature.[2][3][4]

References

Applications of 6-Methoxypyridine-3-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxypyridine-3-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry.[1][2][3] Its unique electronic properties and strategically positioned functional groups—a nucleophilic methoxy (B1213986) group and an electrophilic aldehyde—make it an ideal starting material for the synthesis of a diverse array of complex molecules with potential therapeutic applications.[4] The pyridine (B92270) core is a common motif in many approved drugs, and the substituents on this particular scaffold offer multiple vectors for chemical modification to optimize pharmacological properties.[5] This document provides an overview of its applications, focusing on the synthesis of potential anticancer agents and kinase inhibitors, complete with detailed experimental protocols and quantitative data.

Key Applications in Drug Discovery

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of more elaborate molecular architectures. Its aldehyde functionality is readily transformed into a variety of other functional groups or used in condensation reactions to build larger scaffolds.

Synthesis of Anticancer Agents

Derivatives of pyridine-3-carbaldehyde have shown promise as anticancer agents. One notable class of compounds are thiosemicarbazones, which are known for their metal-chelating properties and ability to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair.

A logical workflow for the synthesis and evaluation of potential anticancer agents starting from this compound is depicted below.

The following table summarizes the in vitro antiproliferative activity of thiosemicarbazone derivatives of pyridine-3-carbaldehyde against various human tumor cell lines. While the direct 6-methoxy analogs are not reported in this specific study, these data provide a strong rationale for their synthesis and evaluation.[4]

| Compound ID | Modification on Thiosemicarbazide | Cell Line | IC50 (µM)[4] |

| 1 | Unsubstituted | H460 | >50 |

| 2 | 4-Methyl | H460 | >50 |

| 3 | 4-Ethyl | H460 | 18.2 |

| 4 | 4-Phenyl | H460 | 1.8 |

| 1 | Unsubstituted | MCF-7 | 24.5 |

| 2 | 4-Methyl | MCF-7 | 17.5 |

| 3 | 4-Ethyl | MCF-7 | 10.5 |

| 4 | 4-Phenyl | MCF-7 | 1.5 |

This protocol is adapted from the synthesis of pyridine-3-carbaldehyde thiosemicarbazone derivatives.[4]

Materials:

-

This compound

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate

-

Filtration apparatus

Procedure:

-

Dissolve 1.0 equivalent of this compound in ethanol in a round-bottom flask.

-

Add 1.0 equivalent of 4-phenylthiosemicarbazide to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

-

Heat the mixture to reflux and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold ethanol.

-

Dry the product under vacuum to yield the desired thiosemicarbazone.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis of Kinase Inhibitors

The pyridine scaffold is a key component of many kinase inhibitors, as it can form crucial hydrogen bonds with the hinge region of the kinase active site.[6] this compound can be used to construct various heterocyclic systems, such as pyridopyrimidines, which are known to act as potent kinase inhibitors, including for challenging targets like KRAS.[7][8]

The KRAS signaling pathway is a critical regulator of cell growth and proliferation, and its mutation is a driver in many cancers. The diagram below illustrates a simplified KRAS signaling cascade that can be targeted by inhibitors derived from this compound.

The following table presents the antiproliferative activity of pyridopyrimidine derivatives against KRAS-mutated cancer cell lines. These compounds, while not directly synthesized from this compound, represent a scaffold that could be accessed from it, highlighting the potential of this building block in developing targeted therapies.[7]

| Compound ID | Cell Line (KRAS Mutation) | IC50 (µM)[7] |

| 10c | Panc1 (G12D) | 1.40 |

| 10c | HCT116 (G13D) | 5.13 |

| 10c | A549 (Wild-type) | 6.88 |

| 10k | Panc1 (G12D) | >10 |

This protocol outlines a general approach for the synthesis of a pyridopyrimidine core, which can be adapted from published methods using this compound as a starting material.[7][8] This represents the initial steps in constructing more complex kinase inhibitors.

Materials:

-

This compound

-

Guanidine (B92328) derivative (e.g., Guanidine hydrochloride)

-

A suitable ketone or β-ketoester

-

Base (e.g., Sodium ethoxide)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate

Procedure (Biginelli-type reaction):

-

Prepare a solution of sodium ethoxide in ethanol.

-

To this solution, add 1.0 equivalent of the β-ketoester, 1.0 equivalent of this compound, and 1.1 equivalents of guanidine hydrochloride.

-

Heat the reaction mixture to reflux and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize with an appropriate acid (e.g., acetic acid).

-

The precipitated product can be collected by filtration, washed with water and cold ethanol.

-

The crude product can be purified by recrystallization or column chromatography.

Further Functionalization: The resulting pyridopyrimidine core can be further functionalized through reactions such as nucleophilic aromatic substitution at halogenated positions (if incorporated) or modification of other functional groups to synthesize a library of potential kinase inhibitors.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of potential anticancer agents and kinase inhibitors demonstrates its utility in the development of novel therapeutics. The protocols and data presented here provide a foundation for researchers to explore the synthesis of new bioactive molecules based on this promising scaffold. Further exploration of derivatives of this compound is warranted to fully realize their therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Transforming Drug Development for Neurological Disorders: Proceedings from a Multidisease Area Workshop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Coupling Reactions of 6-Methoxypyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various coupling reactions involving 6-methoxypyridine-3-carbaldehyde. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active molecules. The following sections describe the reaction conditions for several common and powerful cross-coupling and condensation reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate, forming a carbon-carbon bond.[1][2] This reaction is widely used to synthesize biaryl compounds. For this compound to participate, it would first need to be converted to a halide or triflate. Alternatively, a boronic acid or ester derivative of this compound could be coupled with an aryl or vinyl halide/triflate.

Data Presentation: Suzuki-Miyaura Coupling Conditions

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5.5) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 24 | ~90 (General) |

| 2 | Pd₂(dba)₃ (3) | PPh₃ | Cs₂CO₃ | Dioxane | 80 | 1.5 | 96 (General)[3] |

| 3 | Pd(OAc)₂ (0.01) | SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 6 | 94 (General)[3] |

| 4 | Pd(OAc)₂ (1) | - | Amberlite IRA-400(OH) | H₂O/EtOH (3:1) | RT | - | High (General)[4] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [1][5]

-

To a flame-dried round-bottom flask or microwave vial, add the aryl halide (e.g., a halogenated derivative of this compound) (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and the base (2.0 mmol).

-

Add the palladium catalyst and ligand to the flask.

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent (5-10 mL) to the reaction mixture.

-

Stir the reaction mixture and heat to the desired temperature (typically 80-100 °C) under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Mandatory Visualization: Suzuki-Miyaura Coupling Catalytic Cycle

References

Scale-up Synthesis of 6-Methoxypyridine-3-carbaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and scalable protocols for the synthesis of 6-Methoxypyridine-3-carbaldehyde, a key building block in the development of various pharmaceutical compounds. The following sections outline three distinct and reliable synthetic routes, complete with experimental procedures, quantitative data, and process flow diagrams to facilitate successful scale-up in a laboratory or pilot plant setting.

Introduction

This compound is a crucial intermediate in medicinal chemistry, serving as a precursor for the synthesis of a wide range of biologically active molecules. Its structural motif is found in compounds targeting various therapeutic areas. The efficient and scalable production of this aldehyde is therefore of significant interest to the pharmaceutical industry. This document details three robust synthetic strategies:

-

Route 1: Formylation of 5-bromo-2-methoxypyridine (B44785) via Lithium-Halogen Exchange.

-

Route 2: Vilsmeier-Haack Formylation of 2-methoxypyridine (B126380).

-

Route 3: Nucleophilic Aromatic Substitution of 2-chloro-5-formylpyridine.

Each route is presented with a detailed protocol, a summary of key quantitative data, and a visual representation of the workflow.

Route 1: Formylation of 5-bromo-2-methoxypyridine via Lithium-Halogen Exchange

This route is a highly efficient method that involves the selective formylation of 5-bromo-2-methoxypyridine. The key step is a lithium-halogen exchange at low temperature to generate a potent nucleophilic organolithium species, which is then quenched with N,N-dimethylformamide (DMF) to introduce the formyl group.

Experimental Protocol

Materials and Equipment:

-

5-bromo-2-methoxypyridine

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Jacketed glass reactor with overhead stirrer, thermocouple, and nitrogen inlet/outlet

-

Addition funnel

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, multi-necked, jacketed reactor equipped with an overhead stirrer, a thermocouple, and a nitrogen inlet, dissolve 5-bromo-2-methoxypyridine (1.0 eq) in anhydrous THF (10-15 volumes).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath under a positive pressure of nitrogen.

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via an addition funnel over a period of 30-60 minutes, ensuring the internal temperature is maintained below -70 °C. Stir the resulting mixture at -78 °C for an additional 1-2 hours.

-

Formylation: Add anhydrous DMF (3.0 eq) dropwise to the reaction mixture at -78 °C, again maintaining the low temperature. After the addition is complete, allow the reaction to stir at -78 °C for another 1-2 hours.

-

Quenching: Slowly warm the reaction mixture to -20 °C and quench by the careful addition of saturated aqueous NH₄Cl solution.

-

Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) or by crystallization from a suitable solvent such as isopropanol/water.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 5-bromo-2-methoxypyridine | [1] |

| Key Reagents | n-Butyllithium, DMF | [1] |

| Solvent | Tetrahydrofuran (THF) | [1] |

| Reaction Temperature | -78 °C | [1] |

| Reaction Time | 3-5 hours | N/A |

| Typical Yield | 70-85% | N/A |

| Purity (post-purification) | >98% | N/A |

Note: Yields are representative and can vary based on scale and specific reaction conditions.

Workflow Diagram

Caption: Workflow for the synthesis of this compound via lithium-halogen exchange.

Route 2: Vilsmeier-Haack Formylation of 2-methoxypyridine

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] In this route, 2-methoxypyridine is treated with the Vilsmeier reagent, generated in situ from DMF and phosphorus oxychloride (POCl₃), to yield the desired aldehyde.[4]

Experimental Protocol

Materials and Equipment:

-

2-methoxypyridine

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous (optional)

-

Sodium acetate (NaOAc) or Sodium hydroxide (B78521) (NaOH)

-

Ice

-

Diethyl ether or Ethyl acetate for extraction

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Jacketed glass reactor with overhead stirrer, thermocouple, and nitrogen inlet/outlet

-

Addition funnel

-

Heating mantle or oil bath

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried, multi-necked, jacketed reactor, cool DMF (3.0 eq) to 0 °C under a nitrogen atmosphere. Slowly add POCl₃ (1.2 eq) dropwise via an addition funnel, maintaining the temperature below 5 °C.[4] Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

-

Addition of Substrate: Dissolve 2-methoxypyridine (1.0 eq) in a minimal amount of anhydrous DCM or DMF and add it to the freshly prepared Vilsmeier reagent.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 6-8 hours. Monitor the reaction progress by TLC or HPLC.[4]

-

Quenching and Neutralization: Cool the reaction mixture to room temperature and then slowly and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated aqueous solution of sodium acetate or a dilute solution of sodium hydroxide to a pH of 7-8.

-

Work-up: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with water and then brine.

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by crystallization to yield pure this compound.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 2-methoxypyridine | [4] |

| Key Reagents | DMF, POCl₃ | [4][5][6] |

| Reaction Temperature | 80-90 °C | [4] |

| Reaction Time | 6-8 hours | [4] |

| Typical Yield | ~77% (representative) | [4] |

| Purity (post-purification) | >97% | N/A |

Workflow Diagram